![molecular formula C11H15BrO B1280519 [2-Bromo-1-(propan-2-yloxy)ethyl]benzene CAS No. 63785-56-8](/img/structure/B1280519.png)
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene
Overview
Description
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene, also known by its IUPAC name (2-bromo-1-isopropoxyethyl)benzene, is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . This compound is a liquid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene typically involves the bromination of 1-(propan-2-yloxy)ethylbenzene. This can be achieved through the reaction of 1-(propan-2-yloxy)ethylbenzene with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution Reactions: Products include 1-(propan-2-yloxy)ethylbenzene derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include alcohols or ketones depending on the reaction conditions.
Reduction Reactions: The major product is 1-(propan-2-yloxy)ethylbenzene.
Scientific Research Applications
Synthetic Applications
Polymer Synthesis
The compound serves as a valuable intermediate in the synthesis of various polymers. Its structure allows for reactions that can lead to the development of thermally reactive end-capping agents, which are essential in creating linear and graft polymeric compounds. The presence of the bromine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions that are pivotal in polymer chemistry .
Medicinal Chemistry
Compounds similar to [2-Bromo-1-(propan-2-yloxy)ethyl]benzene have been studied for their biological activities. For instance, derivatives of prop-2-ynyloxy compounds have shown promising antibacterial properties against various pathogens, including Bacillus subtilis, with significant inhibitory action noted in studies . The synthesis of such derivatives often utilizes this compound as a starting material, showcasing its importance in drug development.
Antimicrobial and Antitumor Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial and antitumor activities. For example, compounds synthesized from this precursor demonstrated effective inhibition against urease and showed potential as anti-HIV agents . The structural modifications facilitated by this compound enable the formation of biologically active molecules with enhanced efficacy.
Case Study 1: Antibacterial Activity
In a study evaluating various synthesized derivatives of this compound, compounds were tested for their antibacterial properties against Bacillus subtilis. The results indicated a percentage inhibition ranging from 55% to 89%, depending on the specific derivative and concentration used. This highlights the compound's utility in developing new antibacterial agents .
Case Study 2: Polymer Development
A series of experiments focused on the use of this compound in synthesizing polytriazole membranes for fuel cells. The incorporation of this compound into polymeric structures improved their thermal stability and conductivity, making them suitable for advanced energy applications. The study reported yields of synthesized polymers exceeding 70%, demonstrating the compound's efficiency in polymer chemistry .
Data Table: Summary of Biological Activities
Compound | Activity Type | Inhibition (%) | IC50 (µg/ml) |
---|---|---|---|
4-bromo-2-chloro-1-(propan-2-yloxy)benzene | Antibacterial | 82.00±0.09 at 100 µg/ml | 60.2 |
1-nitro-4-(propan-2-ynyloxy)benzene | Urease Inhibition | 86.45±0.07 at 100 µg/ml | 67.14 |
N-(prop-2-ynyl)-4-(prop-2-ynyloxy)aniline | Antitumor | Not specified | Not specified |
Mechanism of Action
The mechanism of action of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene involves its interaction with specific molecular targets. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(propan-2-yloxy)benzene
- 2-Bromo-1-(methoxy)ethylbenzene
- 2-Bromo-1-(ethoxy)ethylbenzene
Uniqueness
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene is unique due to its specific substitution pattern and the presence of both a bromine atom and an isopropoxy group. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .
Biological Activity
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene is a synthetic organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a bromine atom and an ether functional group, allows it to interact with biological systems in various ways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical formula for this compound is C₉H₁₁BrO. The compound features a bromine atom that contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the reactivity of the bromine atom. It can form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This modification can alter the function and activity of these biomolecules, leading to various biological effects:
- Protein Modification : The compound can covalently modify amino acid residues in proteins, potentially affecting enzyme activity and signaling pathways.
- Nucleic Acid Interaction : It may interact with DNA or RNA, influencing gene expression or stability.
1. Medicinal Chemistry
This compound has been investigated for its potential use in drug development. Its ability to modify biological macromolecules makes it a candidate for designing new therapeutic agents targeting specific diseases.
2. Enzyme Studies
The compound serves as a substrate in enzyme-catalyzed reactions, facilitating the study of enzyme kinetics and mechanisms. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.
3. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, compounds related to this structure have shown significant inhibitory effects against various bacterial strains, suggesting potential as antibacterial agents .
Case Studies
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its potential toxicity. The presence of bromine suggests that this compound may have mutagenic properties, necessitating careful assessment during research and application .
Properties
IUPAC Name |
(2-bromo-1-propan-2-yloxyethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMACAJGUTHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CBr)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505199 | |
Record name | {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-56-8 | |
Record name | {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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